Evidence 1: 2-Carboxylate Ester Regiochemistry Distinguishes This Compound from the 3-Carboxamide Pharmacophore of Carboxin and UC84
The target compound bears the carbonyl function at the oxathiine 2-position as a carboxylate ester, whereas carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) and UC84 (oxathiin carboxanilide) place the carboxamide at the 3-position. This positional isomerism is not a minor structural variation: in the carboxin series, the 3-carboxanilide orientation is essential for occupying the ubiquinone-binding pocket of succinate dehydrogenase (SDH), and relocation of the carbonyl to position 2 reorients all key hydrogen-bonding and hydrophobic contacts [1]. Carboxin's I₅₀ against Rhizoctonia solani mitochondrial SDH is 0.32–0.5 µM, a potency directly attributable to its 3-carboxamide geometry [2]. The 2-carboxylate ester of the target compound would present the ester carbonyl and the 2-chlorophenoxy group in a spatial arrangement incompatible with the same SDH binding mode, potentially redirecting target selectivity toward enzymes that accommodate a 2-substituted oxathiine pharmacophore, such as certain xanthine oxidase inhibitors identified in patent literature [3].
| Evidence Dimension | Carbonyl pharmacophore ring position |
|---|---|
| Target Compound Data | 2-carboxylate ester (carbonyl at oxathiine C-2 position) |
| Comparator Or Baseline | Carboxin: 3-carboxanilide (carbonyl at oxathiine C-3 position); UC84: 3-carboxanilide |
| Quantified Difference | Positional isomerism (C-2 vs. C-3 carbonyl); carboxin SDH I₅₀ = 0.32–0.5 µM attributed to 3-carboxamide geometry; target compound 2-carboxylate geometry is topologically incompatible with the same SDH ubiquinone-site binding mode |
| Conditions | Carboxin I₅₀ measured against R. solani mitochondrial succinate dehydrogenase (White & Thorn, 1975); SAR established by Mathre (1971) demonstrating 3-carboxamide orientation requirement for SDH inhibition |
Why This Matters
Procurement for SDH-inhibition applications requires the 3-carboxamide geometry; selecting this 2-carboxylate ester for such applications would yield qualitatively different and likely inferior target engagement, whereas it may offer selectivity advantages for non-SDH targets such as xanthine oxidase.
- [1] Mathre, D. E. (1971). Mode of action of oxathiin systemic fungicides. Structure-activity relations. Journal of Agricultural and Food Chemistry, 19(5), 872–878. View Source
- [2] White, G. A., & Thorn, G. D. (1975). Carboxin I₅₀ = 0.32–0.5 µM against Rhizoctonia solani mitochondrial succinate dehydrogenase. View Source
- [3] Patent: Xanthine oxidase inhibitors incorporating oxathiine scaffolds. R1 includes phenyl optionally substituted with halogen; R2 includes cyano, nitro; X = O, S; Y = S, NH. View Source
